N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide
Description
Properties
CAS No. |
1169581-03-6 |
|---|---|
Molecular Formula |
C17H16BrN3O3S |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-[4-(8-bromo-7-methoxy-4-oxo-1H-quinolin-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C17H16BrN3O3S/c1-8(2)16(23)21-17-20-11(7-25-17)10-6-12(22)9-4-5-13(24-3)14(18)15(9)19-10/h4-8H,1-3H3,(H,19,22)(H,20,21,23) |
InChI Key |
AOQPFUAWJWASQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC(=O)C3=C(N2)C(=C(C=C3)OC)Br |
Origin of Product |
United States |
Preparation Methods
Friedländer Quinoline Synthesis
The quinoline scaffold is typically constructed via the Friedländer reaction, which condenses o-aminobenzaldehyde derivatives with ketones. For the target compound, 7-methoxy-4-hydroxyquinoline serves as the foundational structure. As demonstrated in the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one, poly(phosphoric acid (PPA) enables solvent-free cyclization at 90°C with high efficiency. Adapting this method, 2-amino-5-methoxy-4-hydroxybenzaldehyde (or its protected form) reacts with a β-keto ester (e.g., ethyl acetoacetate) to yield 7-methoxy-4-hydroxyquinoline-2-carboxylate.
Key Conditions
-
Catalyst: PPA (P₂O₅ in H₃PO₄)
-
Temperature: 90–100°C
Functionalization of the Quinoline Core
Bromination at the 8-Position
Regioselective bromination of the quinoline ring is critical. The 4-hydroxy and 7-methoxy groups act as directing groups, favoring electrophilic substitution at the 8-position. Using bromine (Br₂) in acetic acid at 50°C achieves 8-bromo-7-methoxy-4-hydroxyquinoline with >90% regioselectivity. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) under light irradiation provides milder conditions.
Comparative Bromination Methods
Protection of the 4-Hydroxy Group
To prevent undesired side reactions during subsequent steps, the 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether. Treatment with TBSCl and imidazole in dichloromethane achieves quantitative protection.
Thiazole Ring Construction
Hantzsch Thiazole Synthesis
The thiazole moiety at position 2 of the quinoline is introduced via Hantzsch cyclization. A thiourea derivative reacts with α-bromo ketone to form the thiazole ring. For the target compound, 2-aminothiazole intermediates are synthesized by reacting 8-bromo-7-methoxy-4-(TBS-oxy)quinoline-2-carbonyl chloride with thiourea in ethanol under reflux.
Reaction Scheme
-
Quinoline Activation : 8-Bromo-7-methoxy-4-(TBS-oxy)quinoline-2-carboxylic acid → Acid chloride (SOCl₂, 70°C).
-
Thiourea Coupling : Acid chloride + thiourea → Thioamide intermediate.
-
Cyclization : Thioamide + α-bromoacetophenone → Thiazole ring formation (80°C, 12 h).
Yield : 68–72% after purification by column chromatography.
Amide Bond Formation
Coupling with 2-Methylpropanamide
The final step involves coupling the thiazole-4-amine with 2-methylpropanoyl chloride. Using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in tetrahydrofuran (THF) at 0–5°C achieves optimal results. Alternatively, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in dimethylacetamide (DMA) enhances efficiency under mild conditions.
Optimized Conditions
-
Coupling Agent: HATU (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Solvent: DMA, 25°C
Deprotection and Final Purification
TBS Group Removal
The TBS protecting group is cleaved using tetrabutylammonium fluoride (TBAF) in THF at 0°C, yielding the free 4-hydroxy group.
Deprotection Data
-
Reagent: TBAF (1.0 M in THF)
-
Time: 2 h
-
Yield: 95%
Crystallization and Characterization
The crude product is recrystallized from ethyl acetate/hexane (1:3) to afford pure N-[4-(8-bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide. Characterization includes:
Computational Validation of Synthetic Routes
Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) validate the stability of intermediates and regioselectivity of bromination. The molecular electrostatic potential (MEP) surface confirms nucleophilic sites at the 8-position of the quinoline ring, aligning with experimental bromination outcomes .
Chemical Reactions Analysis
Types of Reactions
N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinoline derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydrogen-substituted quinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a potential candidate for treating infections caused by resistant pathogens .
Anticancer Properties
The compound has demonstrated promising anticancer activity. Its structural features allow it to interact with enzymes and receptors involved in tumor growth and metastasis. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast cancer cell lines such as MCF7 . The mechanism involves the compound's ability to induce apoptosis in cancer cells, thereby reducing tumor size and spread.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various pathogens using standard microbiological techniques. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent in clinical settings .
- Anticancer Mechanism : Molecular docking studies have been conducted to understand how this compound interacts with specific cancer-related receptors. These studies revealed potential binding sites that could be targeted for therapeutic intervention in cancer treatment .
Mechanism of Action
The mechanism of action of N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiazole derivatives, many of which have been studied for carcinogenic or therapeutic activities. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, biological activity, and mechanistic insights.
Nitrofuran-Based Thiazolyl Derivatives
Compounds such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT, CAS: Not specified) and N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA, CAS: Not specified) share the thiazole core but feature a nitro-furyl substituent instead of the quinolinyl group. These derivatives are well-documented carcinogens:
- FANFT induced bladder carcinomas in 100% of Sprague-Dawley rats at 0.188% dietary levels over 46 weeks .
- NFTA caused lymphocytic leukemia in 26/27 Swiss mice and forestomach tumors in 12/15 thymectomized mice .
- Mechanism: The nitro group (-NO₂) undergoes metabolic activation to reactive intermediates that form DNA adducts, driving carcinogenicity .
The quinoline ring’s bulkiness and substituents may hinder metabolic activation, redirecting biological activity toward antiviral applications .
Thiazolyl Hydrazines and Acetamides
Compounds such as 2-hydrazino-4-(5-nitro-2-furyl)thiazole and N-[4-(p-nitrophenyl)-2-thiazolyl]acetamide highlight the role of substituents in organ-specific carcinogenicity:
- 2-Hydrazino-4-(5-nitro-2-furyl)thiazole induced mammary gland carcinomas in 32/35 rats .
- N-[4-(p-nitrophenyl)-2-thiazolyl]acetamide caused forestomach tumors in 24/27 mice but only 5/20 cases of leukemia .
Key Structural Difference: The target compound’s 2-methylpropanamide group (vs.
Thiazolyl-Benzamides and Related Antivirals
- Taselisib (CAS: 1282512-48-4), a thiazole-containing PI3K inhibitor, shares a propanamide group but lacks the quinolinyl moiety .
- Faldaprevir itself incorporates the target compound as an intermediate, leveraging the quinolinyl-thiazolyl scaffold for HCV protease inhibition .
Key Functional Insight: The bromo and methoxy groups on the quinoline ring may enhance binding affinity to viral proteases by participating in hydrophobic or hydrogen-bonding interactions, a hypothesis supported by the structure-activity relationships of similar protease inhibitors .
Structural and Functional Analysis Table
Biological Activity
N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide is a complex organic compound with significant potential in pharmaceutical applications, particularly due to its biological activity. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.
Structural Characteristics
The compound features a unique structure that includes:
- Quinoline moiety : Substituted with bromine and methoxy groups.
- Thiazole ring : Enhances biological interactions.
- Amide functional group : Contributes to its reactivity and potential therapeutic effects.
The molecular formula is with a molecular weight of approximately 422.296 g/mol. The presence of diverse functional groups suggests a broad spectrum of biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structural features have demonstrated effectiveness against various pathogens:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 22 | |
| Klebsiella pneumonia | 25 | |
| Standard Drug Comparison | 24 (Pseudomonas) |
These results suggest that the compound could be a valuable candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies have shown that compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, analogous to this compound, exhibit a wide range of anticancer activities:
- Mechanism of Action : Inhibition of cancer cell proliferation through interaction with various biological targets, including enzymes and receptors involved in tumor growth and metastasis.
- Cell Line Studies : The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell viability without significant toxicity at therapeutic concentrations.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of similar compounds:
- A review on 8-HQ derivatives indicated their utility as anticancer agents, with specific derivatives showing high efficacy against various cancer types while maintaining low toxicity levels .
- Another study reported that derivatives with specific substitutions exhibited enhanced activity against viral infections and bacterial resistance, underscoring the importance of structural modifications in optimizing therapeutic effects .
Comparison with Related Compounds
To further understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(8-Fluoroquinolinyl)-2-thiazolyl]-2-methylpropanamide | Fluorine substitution instead of bromine | Anticancer |
| N-[4-(7-Methoxyquinolinyl)-2-thiazolyl]-acetamide | Lacks bromo group | Antimicrobial |
| 8-Bromoquinoline | Base structure without thiazole or amide | Antimicrobial |
This comparison illustrates how specific modifications can influence the biological activity of quinoline-based compounds.
Q & A
Q. What computational tools are recommended for predicting metabolic pathways of this compound?
- Tools : Use Schrödinger’s Metabolizer or ADMET Predictor to identify likely Phase I/II metabolites (e.g., demethylation at the methoxy group or glutathione adducts). Validate with in vitro microsomal assays (human liver microsomes + NADPH) .
Methodological Validation
Q. How can researchers ensure reproducibility in synthesizing this compound across labs?
- Guidelines :
- Standardized Protocols : Provide detailed reaction parameters (e.g., N2 atmosphere, exact reflux times).
- Quality Control : Mandate HRMS and elemental analysis (C, H, N) for batch-to-batch consistency.
- Reference Standards : Use commercially available quinoline intermediates (e.g., 4-hydroxy-7-methoxyquinoline) as internal benchmarks .
Q. What analytical methods are critical for detecting degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
